molecular formula C24H29N3O6 B1676460 Methylergonovine maleate CAS No. 57432-61-8

Methylergonovine maleate

Número de catálogo B1676460
Número CAS: 57432-61-8
Peso molecular: 455.5 g/mol
Clave InChI: NOFOWWRHEPHDCY-WLHGVMLRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methylergonovine maleate is a semi-synthetic ergot alkaloid used for the prevention and control of postpartum hemorrhage . It works by acting directly on the smooth muscles of the uterus and prevents bleeding after giving birth .


Synthesis Analysis

Methylergonovine maleate is a semi-synthetic ergot alkaloid . Two semiautomated analytical systems have been developed to determine ergonovine and methylergonovine maleate in single tablets and injections .


Molecular Structure Analysis

Methylergonovine maleate has a molecular formula of C24H29N3O6 . Its structural formula is ergoline-8-carboxamide, 9,10-didehydro-N-[1-(hydroxymethyl)propyl]-6-methyl-, [8β(S)]-, (Z)-2-butenedioate (1:1) (salt) .


Chemical Reactions Analysis

Two semiautomated analytical systems have been developed to determine ergonovine and methylergonovine maleate in single tablets and injections . The active ingredient is dissolved in a tartrate buffer .

Aplicaciones Científicas De Investigación

  • Cluster Headache Prophylaxis :

    • Methylergonovine maleate has been cited as an effective treatment for vascular headaches, particularly as a prophylactic for cluster headaches. A study reported decreased headache frequency and intensity in patients with episodic cluster headaches (Mueller, Gallagher, & Ciervo, 1997).
  • Esophageal Angina Detection :

  • Pharmacokinetic Research :

    • It has been the subject of pharmacokinetic studies to develop sensitive, accurate methods for drug quantification in biological matrices. This is crucial for both preclinical and clinical research on methylergonovine (Gao, Sun, Liu, Ma, Zhao, Fang, Wang, & Lou, 2016).
  • Management of Postpartum Hemorrhage :

    • While primarily used in obstetrics for postpartum hemorrhage, studies have explored its effectiveness in various stages of labor and in conjunction with other treatments (Howard, McFadden, & Keettel, 1964).
  • Midtrimester Abortion :

    • Research has been conducted to evaluate the role of methylergonovine maleate in augmenting the effect of saline for midtrimester abortion. It showed that the drug could potentially improve the effectiveness of abortion procedures (Narvekar, Pachauri, Mhatre, & Ganguli, 1978).
  • Prophylaxis After Dilation and Evacuation Abortion :

  • Fallopian Tube Motility :

    • Methylergonovine has been studied for its impact on the mot
    Methylergonovine maleate, a semi-synthetic ergot alkaloid, has several scientific research applications beyond its primary use in obstetrics. Below are some key findings from various studies:
  • Cluster Headache Prophylaxis :

    • Methylergonovine maleate has been cited as an effective treatment for vascular headaches, particularly as a prophylactic for cluster headaches. A study reported decreased headache frequency and intensity in patients with episodic cluster headaches (Mueller, Gallagher, & Ciervo, 1997).
  • Esophageal Angina Detection :

  • Pharmacokinetic Research :

    • It has been the subject of pharmacokinetic studies to develop sensitive, accurate methods for drug quantification in biological matrices. This is crucial for both preclinical and clinical research on methylergonovine (Gao, Sun, Liu, Ma, Zhao, Fang, Wang, & Lou, 2016).
  • Management of Postpartum Hemorrhage :

    • While primarily used in obstetrics for postpartum hemorrhage, studies have explored its effectiveness in various stages of labor and in conjunction with other treatments (Howard, McFadden, & Keettel, 1964).
  • Midtrimester Abortion :

    • Research has been conducted to evaluate the role of methylergonovine maleate in augmenting the effect of saline for midtrimester abortion. It showed that the drug could potentially improve the effectiveness of abortion procedures (Narvekar, Pachauri, Mhatre, & Ganguli, 1978).
  • Prophylaxis After Dilation and Evacuation Abortion :

  • Fallopian Tube Motility :

    • Methylergonovine has been studied for its impact on the motility of the human Fallopian tube, with implications for its use as a potential contraceptive due to its effects on ovum transport (Coutinho, Maia, & Nascimento, 1976).
  • Impact on Cardiovascular System :

    • The drug has been researched for its effects on the cardiovascular system, particularly its role in inducing coronary artery spasm and other cardiovascular responses, which has implications for its use in certain patient populations (Hendricks & Brenner, 1970).
  • Drug Stability Studies :

  • Intramyometrial Injection Effects :

    • Case studies and reports have examined the outcomes and risks associated with intramyometrial injections of methylergonovine maleate, particularly in obstetric patients (Jain & Baghel, 2016).

Safety And Hazards

Exposure to Methylergonovine maleate may cause irritation, nausea, dizziness, and headache . Overexposure to the active ingredient by pregnant women may cause abortion or fetal harm . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Direcciones Futuras

Methylergonovine maleate is currently used to prevent and control bleeding from the uterus that can happen after childbirth . It is suggested that Methylergonovine maleate after 3–5 days of IV DHE infusions may be a feasible treatment strategy for status migrainosus . This approach has the potential to prolong the benefit of IV DHE and prevent relapse into status migrainosus .

Propiedades

IUPAC Name

(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2.C4H4O4/c1-3-14(11-24)22-20(25)13-7-16-15-5-4-6-17-19(15)12(9-21-17)8-18(16)23(2)10-13;5-3(6)1-2-4(7)8/h4-7,9,13-14,18,21,24H,3,8,10-11H2,1-2H3,(H,22,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t13-,14+,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFOWWRHEPHDCY-DAUURJMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023283
Record name Methergine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylergonovine maleate

CAS RN

57432-61-8, 7054-07-1
Record name Methergine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57432-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylergonovine maleate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057432618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylergonovine maleate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757104
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methergine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7054-07-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLERGONOVINE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IR84JPZ1RK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylergonovine maleate
Reactant of Route 2
Methylergonovine maleate
Reactant of Route 3
Methylergonovine maleate
Reactant of Route 4
Methylergonovine maleate
Reactant of Route 5
Methylergonovine maleate
Reactant of Route 6
Reactant of Route 6
Methylergonovine maleate

Citations

For This Compound
913
Citations
BT Bateman, KF Huybrechts, S Hernandez-Diaz… - American Journal of …, 2013 - Elsevier
Objective The purpose of this study was to examine the risks of acute coronary syndrome (ACS) and acute myocardial infarction (AMI) that are associated with methylergonovine …
Number of citations: 32 www.sciencedirect.com
L Mueller, RM Gallagher… - Headache: The Journal of …, 1997 - Wiley Online Library
… literature corroborate methylergonovine maleate's clinical … to the initiation of methylergonovine maleate, most patients were on … -blinded study using methylergonovine maleate as a sole …
RD Kirchhoefer - Journal of the Association of Official Analytical …, 1978 - academic.oup.com
… to determine methylergonovine maleate and ergonovine … ent tablets of methylergonovine maleate and ergonovine … Methylergonovine maleate is used for routine management of …
Number of citations: 7 academic.oup.com
N Haque, N Tariq - Frontiers in Neurology, 2019 - frontiersin.org
… Based on the above results, we believe that a short term oral prophylaxis with Methylergonovine maleate after 3–5 days of IV DHE infusions may be a safe and feasible treatment …
Number of citations: 4 www.frontiersin.org
RD Kirchhoefer, CE Wells - Journal of the Association of Official …, 1975 - academic.oup.com
… We found that ergonovine and methylergonovine maleate fluoresced at the same wavelengths she reported for LSD. The values obtained in this laboratory for ergonovine and …
Number of citations: 7 academic.oup.com
KM Kuczkowski - The Journal of the American Society of …, 2004 - pubs.asahq.org
… A single intramyometrial injection of 0.2 mg methylergonovine maleate was administered by … tissue, the intramyometrial injection of methylergonovine maleate might behave as an …
Number of citations: 10 pubs.asahq.org
SB Graff‐Radford, GT Bittar - … : The Journal of Head and Face …, 1993 - Wiley Online Library
… the efficacy of methylergonovine maleate (Methergine(r)) in … were treated with methylergonovine maleate for a maximum of … 0.2 - 0.4 mg of methylergonovine maleate three …
E Baird - Pharmacology in Anesthesia Practice, 2013 - books.google.com
Uterotonic agent for postpartum hemorrhage or subinvolution of the uterus.• The uterine stimulant properties of ergots have been described as early as the 1500s. Methylergonovine …
Number of citations: 2 books.google.com
Y Gao, Q Sun, D Liu, B Ma, H Zhao, Z Fang… - … of Chromatography B, 2016 - Elsevier
Methylergonovine (ME) is a semisynthetic ergot alkaloid that is used for the treatment and prophylaxis of postpartum hemorrhage. In recent years, methylergonovine has been effective …
Number of citations: 7 www.sciencedirect.com
S Hakim, RM Khan, M Maroof, H Usmani… - Acta obstetricia et …, 2005 - Wiley Online Library
… Methylergonovine maleate (methergine) is a semisynthetic derivative of the ergot alkaloid. Stimulation of vascular smooth muscles by ergot alkaloid through their agonist action at α-…
Number of citations: 28 obgyn.onlinelibrary.wiley.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.